molecular formula C14H14ClN3O3S B2424658 Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-19-1

Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2424658
CAS RN: 946284-19-1
M. Wt: 339.79
InChI Key: MOHDQHWSTVWJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known as CTK7A, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Antitumor and Antifilarial Activities

One of the key scientific applications of thiazole derivatives, similar in structure to the compound , is in the domain of antitumor and antifilarial activities. Kumar et al. (1993) synthesized derivatives such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, which showed significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae and demonstrated potent inhibition of L1210 leukemic cell proliferation, indicating its antitumor potential. The primary mechanism of its cytotoxic activity was identified as mitotic blocking, showcasing the compound's utility in cancer research and treatment development Kumar et al., 1993.

Antihypertensive α-Blocking Agents

Another significant application is the development of antihypertensive agents. Abdel-Wahab et al. (2008) synthesized methyl 2-(thiazol-2-ylcarbamoyl)acetate and its derivatives, demonstrating their antihypertensive α-blocking activity. This research points to the potential use of thiazole derivatives in managing hypertension, offering a foundation for further exploration in cardiovascular drug development Abdel-Wahab et al., 2008.

Antimicrobial and Antifungal Activities

Thiazole derivatives have also been explored for their antimicrobial and antifungal properties. Ameen and Qasir (2017) investigated the synthesis of 1,3,4-thiadiazole derivatives, aiming to assess their potential as antibacterial and antifungal agents. This work underscores the utility of thiazole and thiadiazole compounds in developing new antimicrobial treatments, contributing to the fight against resistant bacterial and fungal strains Ameen & Qasir, 2017.

Agricultural Applications

Moreover, the application extends to agriculture, where derivatives like carbendazim and tebuconazole, similar in function if not structure to the compound of interest, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release. Campos et al. (2015) highlighted how these carrier systems offer benefits like improved transfer to the site of action, reduced environmental toxicity, and enhanced stability, presenting an innovative approach to plant disease management and pesticide delivery Campos et al., 2015.

properties

IUPAC Name

methyl N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-8-3-4-9(5-11(8)15)16-12(19)6-10-7-22-13(17-10)18-14(20)21-2/h3-5,7H,6H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHDQHWSTVWJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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